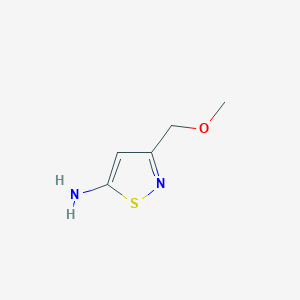
3-(Methoxymethyl)isothiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)isothiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-5-methylisothiazole with methanol in the presence of a base to form the methoxymethyl derivative . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Methanol or other suitable solvents
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)isothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted isothiazoles
Applications De Recherche Scientifique
3-(Methoxymethyl)isothiazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its biological activity against certain pathogens.
Industry: Utilized in the formulation of biocides and preservatives due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)isothiazol-5-amine involves its interaction with biological targets, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects . This mechanism is similar to other isothiazolinone compounds, which are known for their ability to disrupt microbial cell function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Benzisothiazolinone (BIT)
- Octylisothiazolinone (OIT)
Comparison
3-(Methoxymethyl)isothiazol-5-amine is unique due to its specific methoxymethyl substitution, which can influence its reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and stability profiles .
Propriétés
Formule moléculaire |
C5H8N2OS |
|---|---|
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
3-(methoxymethyl)-1,2-thiazol-5-amine |
InChI |
InChI=1S/C5H8N2OS/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3 |
Clé InChI |
JECANVYFCQDGRE-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NSC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


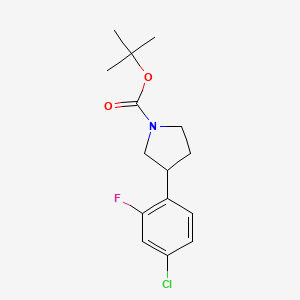
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
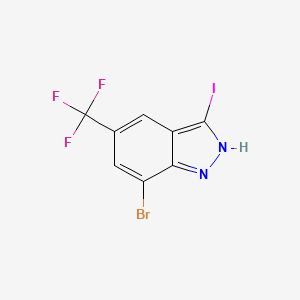
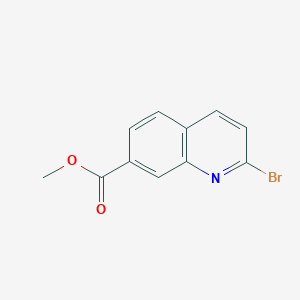
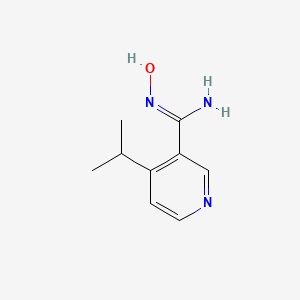
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
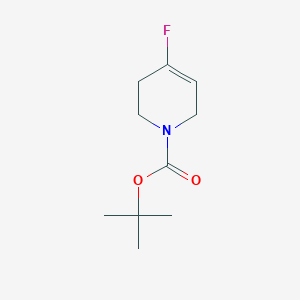
![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
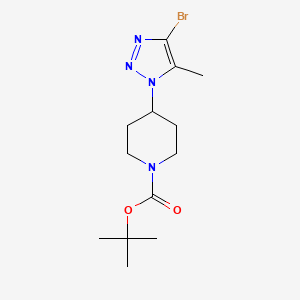
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)

